molecular formula C10H6FNO2 B1437156 8-Fluoroquinoline-2-carboxylic acid CAS No. 914208-13-2

8-Fluoroquinoline-2-carboxylic acid

Cat. No. B1437156
M. Wt: 191.16 g/mol
InChI Key: IAHHHCKXIHRMHY-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-2-carboxylic acid is a chemical compound with the empirical formula C10H6FNO2 . It has a molecular weight of 191.16 .


Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 8-Fluoroquinoline-2-carboxylic acid consists of a quinoline core with a fluorine atom at the 8th position and a carboxylic acid group at the 2nd position .


Chemical Reactions Analysis

Quinolones, including 8-Fluoroquinoline-2-carboxylic acid, are known to interact with different receptor complexes . They are the only direct inhibitors of DNA synthesis; by binding to the enzyme-DNA complex, they stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV .


Physical And Chemical Properties Analysis

8-Fluoroquinoline-2-carboxylic acid is a solid compound . Its SMILES string is O=C(O)C(C=CC1=CC=C2)=NC1=C2F .

Scientific Research Applications

Antibacterial Properties

8-Fluoroquinoline-2-carboxylic acid and its derivatives are extensively studied for their antibacterial properties. Research shows that various substitutions on the quinolone ring, particularly at the 8-position, significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have found that certain 8-substituted quinolones exhibit promising antibacterial activity, and modifications at this position can influence the compound's effectiveness against different bacterial strains (Sánchez et al., 1988); (Al-Hiari et al., 2007); (Segawa et al., 1992).

Synthesis and Structural Analysis

The synthesis and structural analysis of fluoroquinolone derivatives, including those with modifications at the 8-position, are crucial in understanding their antibacterial mechanism. Studies focusing on the synthesis of these compounds provide insights into how different substitutions affect their structure and, consequently, their biological activity (Ondi et al., 2005); (Koga et al., 1980).

Potential HIV-1 Replication Inhibition

Some studies have explored the potential of certain fluoroquinoline derivatives in inhibiting HIV-1 replication. These compounds might act by inhibiting specific functions within the HIV-1 lifecycle, presenting a novel approach to antiviral therapy (Baba et al., 1998).

Metal Ion Interaction

Research has been conducted on the interaction of fluoroquinoline derivatives with metal ions. These studies are important for understanding the potential applications of these compounds in developing metal ion sensors or chemosensors, which can be used in various environmental and biological applications (Youk et al., 2004).

Phototoxicity Reduction

Studies have also focused on reducing the phototoxicity of fluoroquinolones. By modifying the 8-position of the quinoline nucleus, researchers aim to develop compounds with reduced side effects when exposed to UV light, making them safer for therapeutic use (Marutani et al., 1993).

Safety And Hazards

8-Fluoroquinoline-2-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Fluoroquinoline-2-carboxylic acid could involve further exploration of its potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name

8-fluoroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHHHCKXIHRMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650805
Record name 8-Fluoroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinoline-2-carboxylic acid

CAS RN

914208-13-2
Record name 8-Fluoroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Luo, Z Dai, H Cong, R Li, T Peng, J Zhang - Dalton Transactions, 2017 - pubs.rsc.org
… Refluxing 8-fluoro-2-methylquinoline with 1.2 equivalents of SeO 2 in dry pyridine resulted in the formation of 8-fluoroquinoline-2-carboxylic acid, in which the fluoride group could be …
Number of citations: 29 pubs.rsc.org
C Perez, J Li, F Parlati, M Rouffet, Y Ma… - Journal of medicinal …, 2017 - ACS Publications
… To a solution of 8-fluoroquinoline-2-carboxylic acid (0.42 g, 2.19 mmol) in DMF (40 mL) was added NaH (0.18 g, 7.29 mmol) and t-BuSH (0.495 mL, 4.4 mmol) under nitrogen …
Number of citations: 74 pubs.acs.org

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